
1,4-Dimethyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine
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Description
1,4-Dimethyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Biological Activity
1,4-Dimethyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through a review of available literature, synthesis methods, and research findings.
- Chemical Formula : C9H11N3S
- Molecular Weight : 193.26 g/mol
- CAS Number : 1152684-28-0
- Purity : 95%
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pyrazole ring system is known for its ability to modulate enzyme activity and influence cellular pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that derivatives containing thiophene and pyrazole rings possess enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .
Anti-inflammatory Properties
Compounds in the pyrazole family are often investigated for their anti-inflammatory effects. The presence of the thiophene moiety in this compound may contribute to its ability to inhibit inflammatory mediators. Research has demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various signaling pathways. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against several cancer cell lines .
Study on Antimicrobial Activity
A study published in Bulgarian Chemical Communications investigated the synthesis and antimicrobial properties of various pyrazole derivatives. It was found that compounds with thiophene substitutions displayed superior activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
Anti-inflammatory Mechanism Investigation
In another study focusing on anti-inflammatory mechanisms, researchers synthesized a series of pyrazole derivatives and evaluated their effects on COX enzymes. The results indicated that certain derivatives significantly inhibited COX-2 activity, suggesting potential use in treating inflammatory diseases .
Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of pyrazole-based compounds revealed that this compound exhibited promising results against various cancer cell lines, including lung and breast cancer cells. The study noted a dose-dependent response in cell viability assays, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2,4-dimethyl-5-thiophen-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-8(7-3-4-13-5-7)11-12(2)9(6)10/h3-5H,10H2,1-2H3 |
InChI Key |
LGEOGLWEFYGYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CSC=C2)C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.